molecular formula C15H12N4O2S B2534201 5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine CAS No. 339107-42-5

5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine

Cat. No. B2534201
CAS RN: 339107-42-5
M. Wt: 312.35
InChI Key: DAFYDRVJYIMKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine” is a complex organic compound that contains several functional groups including a phenylsulfonyl group, a pyridinyl group, and a pyrimidinamine group. These groups are common in many natural products and bioactive pharmaceuticals .

Scientific Research Applications

Reactivity and Formation

Research has delved into the formation and reactivity of pyrimidinyl sulphones and sulphoxides, including 2-phenylsulphonyl-pyrimidine derivatives. These compounds exhibit a variety of nucleophilic displacement reactions, indicating a significant reactivity that surpasses that of their thioether precursors. Such studies lay the groundwork for further exploration of their potential applications in synthetic chemistry (Brown & Ford, 1967).

Antimicrobial Additives

A study on the incorporation of pyrimidine derivatives into surface coatings and printing ink pastes highlighted their effective antimicrobial properties. These compounds, when physically incorporated into polyurethane varnish, demonstrated a potent antimicrobial effect against various microbial strains, suggesting their utility in enhancing the antimicrobial resistance of surfaces (El‐Wahab et al., 2015).

CNS Disease Treatment

Investigations into 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine derivatives as 5-HT6 receptor antagonists revealed their therapeutic potential for treating central nervous system (CNS) diseases. Compounds with pyridine moieties showed a promising antagonistic activity against 5-HT6 receptors, indicating their significance in developing treatments for various CNS disorders (Ivashchenko et al., 2012).

Antibacterial and Antivirulence Agents

Research on cis-5-Phenyl prolinates with electrophilic substituents has identified them as potential inhibitors of Staphylococcus aureus sortase SrtA, showcasing their application as hits for developing antibacterials and antivirulence agents. This study contributes to the search for novel strategies to combat bacterial infections and their virulence factors (Kudryavtsev et al., 2009).

Synthesis and Evaluation of Antimicrobial Agents

A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety was synthesized and evaluated for their antimicrobial activities. The study revealed that derivatives with sulfone groups showed significant efficacy against bacteria and fungi, highlighting their potential as antimicrobial agents (Alsaedi et al., 2019).

Safety and Hazards

Like all chemicals, this compound should be handled with care. Potential hazards could include toxicity or reactivity hazards, depending on the specific properties of the compound .

properties

IUPAC Name

5-(benzenesulfonyl)-2-pyridin-2-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c16-14-13(22(20,21)11-6-2-1-3-7-11)10-18-15(19-14)12-8-4-5-9-17-12/h1-10H,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFYDRVJYIMKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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